molecular formula C7H5BClNO2 B591651 (3-Chloro-5-cyanophenyl)boronic acid CAS No. 915763-60-9

(3-Chloro-5-cyanophenyl)boronic acid

Cat. No. B591651
M. Wt: 181.382
InChI Key: DYVJQLYYHMZIIU-UHFFFAOYSA-N
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Description

“(3-Chloro-5-cyanophenyl)boronic acid” is a chemical compound with the CAS Number: 915763-60-9 . It has a molecular weight of 181.39 . It is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-5-cyanophenylboronic acid . The InChI code is 1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H .


Physical And Chemical Properties Analysis

“(3-Chloro-5-cyanophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 181.39 .

Scientific Research Applications

  • Fluorescence Quenching: Boronic acid derivatives, like 5-chloro-2-methoxyphenyl boronic acid, exhibit fluorescence quenching properties which are useful in the study of molecular interactions and conformational changes in various environments (Geethanjali et al., 2015).

  • Suzuki–Miyaura Coupling: Boronic acids are key reagents in the Suzuki–Miyaura cross-coupling reactions. For example, (o-cyanophenyl)boronic esters are used in the synthesis of complex organic compounds, demonstrating their utility in large-scale organic syntheses (Urawa et al., 2002).

  • Catalysis: Certain boronic acids serve as catalysts in enantioselective reactions. For instance, 3-borono-BINOL is used as a chiral catalyst in aza-Michael additions, highlighting the versatility of boronic acids in stereoselective synthesis (Hashimoto et al., 2015).

  • Formation of Boron Complexes: Boronic acids can form complexes with various organic structures, as seen in the study of boron(III) complexes with N-confused and N-fused porphyrins, demonstrating their role in the formation of complex molecular architectures (Młodzianowska et al., 2007).

  • Sensor Development: Boronic acids are instrumental in the creation of selective fluorescent chemosensors, useful for detecting carbohydrates and bioactive substances. Their ability to interact and form complexes with various molecules makes them valuable in the development of sensitive and selective detection systems (Huang et al., 2012).

  • Fructose Reduction in Food: Studies have explored the use of boronic acids for reducing fructose content in food, leveraging their ability to form esters with diol structures. This application is significant in the food industry for controlling sugar levels (Pietsch & Richter, 2016).

  • Pharmaceutical Applications: Boronic acids have shown potential in various biomedical applications, including in the treatment of diseases like HIV, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for developing novel therapeutic materials (Cambre & Sumerlin, 2011).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-chloro-5-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVJQLYYHMZIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717286
Record name (3-Chloro-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-cyanophenyl)boronic acid

CAS RN

915763-60-9
Record name (3-Chloro-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-CYANOPHENYLBORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
HP Buchstaller, A Sala-Hojman… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors induced in diverse pathophysiological settings. Inhibition of HIF-2α has become a strategy for cancer treatment …
Number of citations: 3 pubs.acs.org
Z Khorsandi, SFM Metkazini, A Heydari, RS Varma - Molecular Catalysis, 2021 - Elsevier
An efficient, straightforward and high yield synthetic approach is described for the direct synthesis of diaryl ketones via the Csingle bondH bond activation of aldehydes using NiCu …
Number of citations: 5 www.sciencedirect.com

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